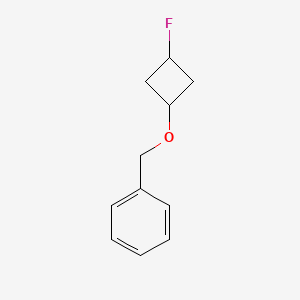

((3-Fluorocyclobutoxy)methyl)benzene

Description

((3-Fluorocyclobutoxy)methyl)benzene is a fluorinated cyclobutane derivative characterized by a benzene ring linked to a methyl group, which is further bonded to a 3-fluorocyclobutoxy moiety. The fluorine atom at the 3-position of the cyclobutane ring introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorocyclobutyl)oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPYBWZEJWZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735922 | |

| Record name | {[(3-Fluorocyclobutyl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262278-65-8 | |

| Record name | {[(3-Fluorocyclobutyl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

((3-Fluorocyclobutoxy)methyl)benzene, with the chemical formula CHFO and CID 66868896, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 188.22 g/mol

- Structure : The compound features a cyclobutoxy group substituted with a fluorine atom, which may influence its biological interactions.

Biological Activity Overview

The biological activity of ((3-Fluorocyclobutoxy)methyl)benzene has been primarily studied in the context of its role as a selective JAK1 modulator. JAK1 (Janus kinase 1) is a critical enzyme involved in various signaling pathways related to immune response and inflammation.

The compound acts by selectively inhibiting the JAK1 pathway, which is implicated in several autoimmune diseases and inflammatory conditions. This inhibition can lead to reduced cytokine signaling, thereby alleviating symptoms associated with these diseases.

Pharmacological Effects

Research indicates that ((3-Fluorocyclobutoxy)methyl)benzene may have therapeutic potential in treating conditions such as:

- Rheumatoid Arthritis

- Inflammatory Bowel Disease

- Multiple Sclerosis

- Psoriasis

- Various cancers , including leukemia and solid tumors

The modulation of JAK1 activity suggests that this compound could be beneficial in managing diseases characterized by dysregulated immune responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of ((3-Fluorocyclobutoxy)methyl)benzene:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in animal models of rheumatoid arthritis. |

| Study 2 | Assess antitumor activity | Showed promising results in inhibiting tumor growth in xenograft models of leukemia. |

| Study 3 | Investigate safety profile | Indicated minimal toxicity at therapeutic doses with no significant adverse effects on liver or kidney function. |

Toxicity and Safety Profile

The safety profile of ((3-Fluorocyclobutoxy)methyl)benzene has been assessed through various toxicity studies. Results indicate that the compound exhibits low toxicity levels, making it a candidate for further clinical development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

((3,3-Difluorocyclobutoxy)methyl)benzene

A closely related analog, ((3,3-difluorocyclobutoxy)methyl)benzene (CAS: 637031-86-8), replaces the single fluorine atom with two fluorines at the 3,3-positions of the cyclobutane ring. Key comparative data are summarized below:

| Property | ((3-Fluorocyclobutoxy)methyl)benzene | ((3,3-Difluorocyclobutoxy)methyl)benzene |

|---|---|---|

| Molecular Formula | C₁₀H₁₁FO | C₁₁H₁₂F₂O |

| Molecular Weight | Not reported | 198.21 g/mol |

| Density | Not reported | 1.15 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | Not reported | 236.0 ± 40.0 °C (Predicted) |

| Downstream Product | Not reported | 3,3-Difluorocyclobutanol |

Key Differences and Implications:

- These traits are critical in drug design, where fluorination is used to modulate bioavailability .

- Thermal Properties: The predicted boiling point of the difluoro compound (236°C) suggests higher thermal stability compared to the monofluoro variant, though experimental data for the latter are unavailable.

- Downstream Utility: The difluoro analog’s conversion to 3,3-difluorocyclobutanol highlights its role as a synthetic intermediate for fluorinated alcohols, which are valuable in agrochemical and pharmaceutical synthesis .

5-Cyclobutylnicotinic Acid

Another related compound, 5-cyclobutylnicotinic acid (Ref: 10-F516214), shares the cyclobutane motif but incorporates a nicotinic acid moiety. Unlike ((3-Fluorocyclobutoxy)methyl)benzene, this compound is polar and acidic due to the carboxylic acid group, making it more suitable for applications requiring hydrogen bonding or metal coordination, such as enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.